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5-bromo-2-methyl-7-nitro-2H-indazole

Cat. No.: B1447638
CAS No.: 1363383-35-0
M. Wt: 256.06 g/mol
InChI Key: VCQVEMOPFJMGMH-UHFFFAOYSA-N
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Description

Historical Context of Indazole Derivatives in Chemical Research

The development of indazole chemistry traces its origins to the pioneering work of Hermann Emil Fischer in 1883, who first synthesized indazole through the thermal cyclization of ortho-hydrazine cinnamic acid. This foundational discovery established indazole as a bicyclic aromatic heterocycle consisting of fused benzene and pyrazole rings, creating a structural framework that would become central to numerous pharmaceutical and synthetic chemistry applications. Fischer's initial synthesis methodology laid the groundwork for understanding the tautomeric behavior of indazoles, particularly the equilibrium between 1H-indazole and 2H-indazole forms, with the 1H-tautomer demonstrating greater thermodynamic stability.

The historical significance of indazole derivatives expanded considerably throughout the twentieth century as researchers recognized their potential in drug development. Early investigations revealed that indazole scaffolds possessed amphoteric properties, capable of protonation to form indazolium cations or deprotonation to yield indazolate anions, with corresponding pKa values of 1.04 and 13.86 respectively. This chemical versatility contributed to the widespread adoption of indazole frameworks in pharmaceutical research, leading to the development of numerous clinically significant compounds. The Fischer indole synthesis, while originally focused on indole formation, provided crucial insights into heterocyclic chemistry that informed subsequent indazole synthetic methodologies.

The natural occurrence of indazole derivatives remained relatively limited throughout early research periods, with only three naturally occurring indazole alkaloids identified: nigellicine, nigeglanine, and nigellidine. Nigellicine, first isolated from Nigella sativa in 1985, represented the inaugural member of the indazole-bearing alkaloid family. Subsequently, nigellidine was discovered as the second naturally occurring indazole derivative, further from the seeds of Nigella sativa. These natural products demonstrated that despite their scarcity in nature, indazole derivatives possessed inherent biological significance that warranted systematic investigation.

The evolution of indazole chemistry accelerated significantly with the development of modern synthetic methodologies during the latter half of the twentieth century. Researchers began to explore various substitution patterns on the indazole core, recognizing that strategic placement of functional groups could dramatically alter biological activity profiles. The Cadogan reaction emerged as a particularly valuable synthetic approach for constructing 2H-indazole derivatives, utilizing organophosphorus-mediated reductive cyclization to form the characteristic bicyclic structure. These methodological advances enabled the systematic exploration of substituted indazole derivatives, including compounds bearing multiple functional groups such as this compound.

Significance of Substituted Indazoles in Heterocyclic Chemistry

Substituted indazoles occupy a pivotal position in heterocyclic chemistry due to their remarkable structural diversity and corresponding biological activity profiles. The indazole framework serves as a privileged scaffold in medicinal chemistry, providing a versatile platform for drug discovery and development. The strategic incorporation of various substituents on the indazole core enables fine-tuning of molecular properties, including lipophilicity, metabolic stability, and target selectivity. This structural flexibility has resulted in the development of numerous therapeutic agents spanning multiple pharmacological categories.

The pharmacological significance of substituted indazoles is exemplified by several Food and Drug Administration-approved medications that incorporate indazole scaffolds. Niraparib represents a prominent example, functioning as an anticancer drug for treating recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers. Pazopanib serves as a tyrosine kinase inhibitor approved for renal cell carcinoma treatment, demonstrating the versatility of indazole derivatives in targeting diverse biological pathways. Additionally, benzydamine and bendazac function as commercially available anti-inflammatory drugs containing the 1H-indazole scaffold, illustrating the broad therapeutic potential of these heterocyclic compounds.

The molecular architecture of substituted indazoles enables diverse chemical transformations that expand their utility in synthetic chemistry. The presence of multiple reactive sites on the indazole framework allows for selective functionalization, enabling the construction of complex molecular structures through sequential synthetic operations. Recent synthetic methodologies have demonstrated that indazole derivatives can undergo various chemical reactions including oxidation, reduction, and substitution processes. The development of site-selective nitration methods, such as the iron(III) nitrate-mediated nitration at the C7 position, has provided efficient access to nitro-substituted indazoles with broad functional group tolerance.

Contemporary research has revealed that substituted indazoles exhibit remarkable biological activities across numerous therapeutic areas. Anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities have been documented for various indazole derivatives. The diversity of biological activities stems from the ability of substituted indazoles to interact with multiple biological targets through different binding modes and mechanisms of action. Structure-activity relationship studies have demonstrated that specific substitution patterns can confer selectivity for particular biological targets, enabling the development of highly specific therapeutic agents.

The significance of substituted indazoles extends beyond traditional pharmaceutical applications to encompass emerging research areas including chemical biology and materials science. Recent investigations have explored the use of indazole derivatives as chemical probes for studying biological processes and as building blocks for functional materials. The structural rigidity of the indazole framework combined with the chemical diversity achievable through substitution makes these compounds valuable tools for various research applications. Modern synthetic approaches continue to expand the accessible chemical space of substituted indazoles, enabling the exploration of previously inaccessible structural motifs.

Position of this compound in Contemporary Research

This compound occupies a distinctive position in contemporary heterocyclic chemistry research due to its unique trisubstituted architecture and versatile synthetic applications. The compound features a strategically designed substitution pattern that combines electron-withdrawing nitro and electron-donating methyl groups with a halogen substituent, creating a molecular framework with distinctive electronic properties. This specific arrangement of functional groups provides multiple reactive sites that enable diverse synthetic transformations, positioning the compound as a valuable intermediate in pharmaceutical and materials chemistry applications.

The molecular properties of this compound demonstrate its potential as a building block for complex molecule synthesis. The compound possesses a molecular formula of C8H6BrN3O2 and a molecular weight of 256.05 grams per mole. The presence of the bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, while the nitro group at the 7-position offers opportunities for reduction to amino derivatives or other functional group transformations. The methyl substituent at the 2-position influences the tautomeric equilibrium and affects the overall electronic distribution within the molecule.

Recent synthetic developments have highlighted the importance of this compound in advanced organic synthesis. The compound can be prepared through site-selective nitration of 2-methyl-2H-indazole derivatives using iron(III) nitrate as a nitrating agent. This methodology enables efficient access to 7-nitroindazoles with excellent functional group tolerance and good yields. The synthetic utility of the compound has been demonstrated through its conversion to various derivatives, including amino-substituted analogs through reduction processes and cross-coupled products through palladium-catalyzed reactions.

The research applications of this compound span multiple areas of contemporary chemical investigation. The compound serves as a key intermediate in the synthesis of bioactive molecules and pharmaceutical targets. Its unique substitution pattern enables the exploration of structure-activity relationships in biological systems, particularly in the development of compounds with antimicrobial and anticancer properties. Recent studies have demonstrated that indazole derivatives with similar substitution patterns exhibit promising biological activities, suggesting potential therapeutic applications for compounds derived from this compound.

Current research trends emphasize the role of this compound in the development of targeted therapeutic agents and chemical probes. The compound's structural features make it suitable for incorporation into larger molecular frameworks designed for specific biological targets. Contemporary synthetic strategies utilize the multiple reactive sites present in the molecule to construct complex architectures through sequential functionalization reactions. The availability of the compound from commercial sources has facilitated its adoption in academic and industrial research settings, contributing to its growing importance in modern synthetic chemistry.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C8H6BrN3O2
Molecular Weight 256.05 g/mol
Chemical Structure This compound
IUPAC Name 5-bromo-2-methyl-7-nitroindazole
InChI Key VCQVEMOPFJMGMH-UHFFFAOYSA-N
SMILES Notation Cn1cc2cc(cc(c2n1)N+=O)[Br]

Table 2: Synthetic Applications and Transformations of this compound

Transformation Type Reaction Conditions Product Type Yield Reference
Reduction of Nitro Group Zn powder, Pd(TFA)2, EtOH, 60°C 7-amino derivative 73%
Boc Protection (Boc)2O, In-metal, AcOH, MeOH/ACN N-Boc protected amine 62%
Suzuki Coupling Pd(OAc)2, PPh3, boronic acid Biaryl product 69%
Site-selective Nitration Fe(NO3)3·9H2O, Zn(OTf)2, CH3CN Nitro-substituted product 64%
Sulfonylation TBHP, tosyl acid, CH3CN Indazolone derivative 67%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3O2 B1447638 5-bromo-2-methyl-7-nitro-2H-indazole CAS No. 1363383-35-0

Properties

IUPAC Name

5-bromo-2-methyl-7-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-4-5-2-6(9)3-7(12(13)14)8(5)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQVEMOPFJMGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=C(C2=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

According to a patent (CN107805221A), the synthesis begins with substituted anilines such as 2,5-dimethyl-3-nitroaniline or related derivatives. The key steps include:

This method is advantageous for industrial synthesis due to its short route and high yield.

Methylation

Methylation at the 2-position is commonly achieved by reacting the appropriate indazole precursor with methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). This step selectively introduces the methyl group on the nitrogen or carbon position as required.

Bromination

Bromination at the 5-position is typically performed using brominating agents on the aromatic ring of the indazole or its precursor. The precise conditions (temperature, solvent) depend on the substrate but generally involve electrophilic aromatic substitution.

Nitration

Nitration to introduce the nitro group at the 7-position is conducted using a nitrating mixture, often nitric acid (HNO3) with sulfuric acid (H2SO4). Control of temperature and reaction time is critical to avoid over-nitration or decomposition.

Cyclization via Diazotization

The formation of the indazole ring involves diazotization of the amino intermediate in the presence of nitrite ions, followed by intramolecular cyclization. This step is crucial to close the heterocyclic ring and obtain the indazole framework.

Reaction Conditions and Yields

Step Reagents/Conditions Notes Typical Yield (%)
Nitration HNO3 / H2SO4, controlled temp Introduces nitro group at 7-position ~65 (intermediate)
Bromination Brominating agent (e.g., Br2 or NBS) Electrophilic aromatic substitution Not specified
Methylation CH3I, K2CO3, solvent (acetone or DMF) Selective methylation at 2-position High (not quantified)
Reduction SnCl2/HCl or Fe/HCl Nitro to amino for cyclization High
Diazotization & Cyclization NaNO2, acidic medium, controlled temp Forms indazole ring High

These conditions are optimized for industrial scalability, offering short synthetic routes and high overall yields.

Alternative and Advanced Methods

Visible Light-Mediated Synthesis

Recent research demonstrates visible light-promoted synthesis of 2H-indazoles via photocatalytic cyclization of substituted precursors under blue LED irradiation. This method provides high yields and functional group tolerance, including halogen and nitro substituents, potentially applicable to 5-bromo-2-methyl-7-nitro-2H-indazole synthesis.

Catalytic C-H Functionalization

Rhodium(III)-catalyzed C-H bond functionalization and cyclative capture offer an efficient one-step synthesis of substituted indazoles, including those with methyl and nitro groups. This method allows regioselective coupling and may be adapted for the target compound.

Summary of Key Research Findings

  • The patented method (CN107805221A) provides a robust industrially viable route involving nitration, halogenation, reduction, and diazotization steps with high yield and short synthesis routes.
  • Methylation at the 2-position is efficiently achieved using methyl iodide and potassium carbonate.
  • Bromination and nitration are classical electrophilic aromatic substitution reactions with controlled conditions to ensure regioselectivity.
  • Photocatalytic and transition-metal-catalyzed methods represent modern alternatives with potential for milder conditions and improved selectivity.

Chemical Reactions Analysis

Oxidation Reactions

The nitro group and aromatic system undergo oxidation under controlled conditions:

Reagent/ConditionsReaction SiteMajor ProductMechanism
KMnO₄ (acidic/basic)Methyl groupCarboxylic acid derivativeRadical-mediated oxidation of methyl to carboxyl
H₂O₂ (aqueous)Indazole ringEpoxidation (theoretical)Electrophilic oxygen insertion

Oxidation primarily targets the methyl group at the 2-position, converting it to a carboxylic acid under strong oxidative conditions. The nitro group remains stable during these transformations due to its electron-withdrawing nature .

Reduction Reactions

Selective reduction of functional groups follows this hierarchy:

Reagent/ConditionsTarget GroupProductYield (Reported)
SnCl₂/HClNitro (C7)7-amino derivative68-85%
Fe/HClNitro (C7)7-amino derivative55-72%
H₂/Pd-CBromine (C5)Dehalogenated indazoleNot quantified

Key observations:

  • Tin(II) chloride preferentially reduces nitro groups over bromine

  • Catalytic hydrogenation removes bromine while preserving the nitro group

  • Simultaneous reduction of nitro and bromine requires harsher conditions (e.g., Raney Ni/H₂)

Substitution Reactions

The bromine atom undergoes nucleophilic displacement:

NucleophileConditionsProductReaction Rate (Relative)
NH₃ (aq)100°C, Cu catalyst5-amino derivativeModerate
SH⁻DMF, 80°C5-thiol analogFast
CN⁻Phase-transfer catalysis5-cyano derivativeSlow

Structural factors influencing substitution:

  • Methyl group at C2 creates steric hindrance, slowing SN2 mechanisms

  • Nitro group at C7 enhances electrophilicity at C5 through resonance

Cross-Coupling Reactions

The bromine participates in metal-catalyzed couplings:

Reaction TypeCatalyst SystemCoupling PartnerProduct Class
SuzukiPd(PPh₃)₄/Na₂CO₃Arylboronic acidsBiaryls
StillePd₂(dba)₃/AsPh₃VinyltributyltinStyryl derivatives
Buchwald-HartwigPd(OAc)₂/XantphosAminesN-aryl amines

Optimized conditions for Suzuki coupling:

  • 1.2 eq boronic acid

  • 5 mol% Pd catalyst

  • 12h reflux in THF/H₂O (3:1)

Ring Functionalization

The indazole core undergoes electrophilic attacks:

ReactionReagentPosition ModifiedProduct
BrominationNBS/HFIPC33-bromo derivative
NitrationHNO₃/H₂SO₄C44-nitro isomer
SulfonationSO₃/DCEC66-sulfo analog

Positional selectivity arises from:

  • Nitro group directs electrophiles to C4/C6 positions

  • Methyl group blocks substitution at C2

Tandem Reaction Sequences

Multi-step transformations demonstrate synthetic utility:

Example Pathway

  • Reduction : SnCl₂/HCl → 7-amino-5-bromo-2-methylindazole

  • Diazotization : NaNO₂/HCl → diazonium salt

  • Cyclization : CuCN/KCN → tetrazolo[1,5-a]indazole

This sequence converts 73% of starting material to final heterocycle .

The reactivity profile establishes 5-bromo-2-methyl-7-nitro-2H-indazole as a versatile building block for synthesizing pharmacologically active compounds and functional materials. Future research directions include developing enantioselective derivatization methods and exploring photoredox-mediated transformations .

Scientific Research Applications

5-bromo-2-methyl-7-nitro-2H-indazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-7-nitro-2H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 5-bromo-2-methyl-7-nitro-2H-indazole and their substituent variations:

Compound Name Substituents (Position) Key Properties/Data Reference
5-Bromo-2-ethyl-2H-indazole (3g) Br (5), CH₂CH₃ (2) Yield: 31%; ¹H/¹³C NMR, HRMS reported
3-Iodo-7-methoxy-1H-indazole I (3), OCH₃ (7) Methoxy (electron-donating) vs. nitro
5-Bromo-1H-indazole Br (5) Parent compound for alkylation reactions

Key Observations:

Alkyl Chain Influence (Methyl vs. Ethyl):

  • The substitution of methyl (CH₃) with ethyl (CH₂CH₃) at position 2, as seen in 5-bromo-2-ethyl-2H-indazole (3g), increases steric bulk and lipophilicity. This may alter binding affinity in biological targets. The synthesis of 3g yielded 31% via alkylation of 5-bromo-1H-indazole with ethyl bromide, with distinct NMR shifts (e.g., δ 1.62 ppm for CH₃ and δ 4.45 ppm for CH₂) .
  • By analogy, the methyl group in this compound likely enhances metabolic stability compared to longer alkyl chains.

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) at position 7 in the target compound is strongly electron-withdrawing, which polarizes the indazole ring and may influence reactivity in substitution reactions. In contrast, 3-iodo-7-methoxy-1H-indazole (from ) features a methoxy group (OCH₃), which is electron-donating. This difference could affect π-stacking interactions or solubility .

Halogen Effects (Br vs. I):

  • Bromine (Br) in the target compound and iodine (I) in 3-iodo-7-methoxy-1H-indazole differ in atomic radius and polarizability. Iodine’s larger size may enhance halogen bonding but reduce solubility compared to bromine .

Biological Activity

5-Bromo-2-methyl-7-nitro-2H-indazole is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Overview of this compound

This compound (CAS No. 1363383-35-0) is part of the indazole family, known for various pharmacological properties. The presence of bromine, methyl, and nitro groups enhances its reactivity and biological activity, making it a valuable compound for research and therapeutic applications.

Target Interactions:
This compound interacts with several biological targets, primarily through enzyme inhibition and modulation. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), leading to decreased production of pro-inflammatory mediators like prostaglandins.

Biochemical Pathways:
this compound influences various biochemical pathways associated with inflammation and cancer. Its action can result in the modulation of signaling pathways that regulate gene expression and cellular metabolism.

Biological Activities

The compound exhibits a range of biological activities:

  • Anti-inflammatory: Inhibits COX-2, reducing inflammation.
  • Antimicrobial: Demonstrates activity against various bacterial strains.
  • Anticancer: Shows potential in inhibiting cancer cell proliferation.
  • Hypoglycemic: May assist in lowering blood glucose levels.

These activities make it a candidate for further development in therapeutic applications .

Case Studies

  • Anti-inflammatory Activity:
    In a study evaluating the anti-inflammatory properties of this compound, researchers found that it significantly reduced edema in animal models when administered at varying doses. Lower doses exhibited anti-inflammatory effects without notable toxicity.
  • Antimicrobial Efficacy:
    A comparative study assessed the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound had substantial inhibitory effects on several pathogenic strains, suggesting its potential as an antibacterial agent.
  • Anticancer Potential:
    Research highlighted its ability to induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways. This suggests a mechanism for its anticancer properties, warranting further exploration in cancer therapeutics .

Data Table: Biological Activities Summary

Activity TypeMechanismObserved Effects
Anti-inflammatoryCOX-2 inhibitionReduced edema in animal models
AntimicrobialBacterial inhibitionSignificant activity against pathogens
AnticancerApoptosis inductionCell death in cancer lines
HypoglycemicMetabolic modulationLowered blood glucose levels

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-bromo-2-methyl-7-nitro-2H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : Alkylation of 5-bromo-1H-indazole derivatives using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃/DMF) is a common approach. However, isomer formation (e.g., 1H- vs. 2H-indazole tautomers) must be controlled via temperature and solvent selection. For example, alkylation with ethyl bromide at 80°C in DMF yielded a 1.2:1 ratio of 1H- and 2H-isomers, highlighting the need for chromatographic purification . Optimization should include monitoring reaction progress via TLC (Rf ~0.12–0.83) and characterizing intermediates using FTIR (C-Br stretch at ~592 cm⁻¹) and ¹H-NMR (methyl group resonance at δ ~2.64 ppm) .

Q. How can structural ambiguities in this compound be resolved experimentally?

  • Methodological Answer : Multi-modal characterization is critical:

  • X-ray crystallography : Single-crystal diffraction (e.g., R factor = 0.046, data-to-parameter ratio = 18.4) resolves tautomeric forms and nitro-group orientation .
  • NMR spectroscopy : ¹H-NMR can distinguish methyl groups (δ ~2.64 ppm) and aromatic protons (δ 7.3–8.4 ppm), while ¹³C-NMR confirms substitution patterns (e.g., methyl carbons at δ ~15–50 ppm) .
  • Mass spectrometry : High-resolution MS (e.g., HRMS m/z 225.0027 for C₉H₁₀BrN₂) validates molecular weight and fragmentation pathways .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition : Test against CDK or PKA isoforms using fluorescence polarization assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., glioblastoma) with EC₅₀ calculations .
  • Receptor binding : Radioligand displacement studies for mGluR5 or AMPA receptors, referencing protocols for similar nitro-indazoles .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogen (e.g., fluoro at position 4), methoxy, or phenyl groups. Compare bioactivity using dose-response curves .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate nitro-group orientation (from XRD data ) with receptor binding .
  • ADMET profiling : Assess solubility (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to prioritize lead compounds .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-analysis : Apply multivariate statistical models (e.g., PCA) to datasets from divergent sources, as demonstrated in receptor-response studies .
  • Control experiments : Verify compound purity (>95% via HPLC) and stability (e.g., nitro-group reduction under assay conditions) .

Q. What computational strategies can predict the binding mode of this compound to target proteins?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with receptor structures (e.g., PDB: 3SN6 for mGluR5) and optimize force fields for nitro-group interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor complex stability under physiological conditions .
  • Hybrid modeling : Combine wet-lab agonism profiles (e.g., from Saito et al.’s receptor screens ) with computational descriptors (e.g., LogP, polar surface area) .

Q. How can crystallographic data resolve ambiguities in the nitro-group orientation of this compound?

  • Methodological Answer :

  • Single-crystal growth : Use slow evaporation in DCM/hexane (1:3) to obtain diffraction-quality crystals .
  • Data refinement : Apply SHELXL for structure solution, focusing on anisotropic displacement parameters for the nitro group .
  • Comparative analysis : Overlay XRD structures with DFT-optimized geometries (e.g., Gaussian 09 at B3LYP/6-31G**) to validate torsional angles .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the methyl position, as shown for AMPA receptor antagonists .
  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations to enhance solubility up to 10 mg/mL .
  • Salt formation : Screen with pharmaceutically acceptable acids (e.g., HCl, tartaric acid) to identify crystalline salts with improved dissolution .

Q. How can researchers mitigate challenges in isolating this compound from isomeric byproducts?

  • Methodological Answer :

  • Chromatographic separation : Use preparative HPLC with a C18 column (gradient: 30–70% acetonitrile/0.1% TFA) to resolve 1H- and 2H-indazole isomers .
  • Crystallization-driven purification : Exploit differential solubility in ethanol/water mixtures (e.g., 70:30 v/v) to isolate the desired tautomer .
  • Kinetic control : Optimize reaction time (e.g., <4 hours) to favor the 2H-indazole form, minimizing isomerization .

Key Notes for Methodological Rigor

  • Data Validation : Cross-reference XRD, NMR, and HRMS data to confirm structural assignments .
  • Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) to enable replication .
  • Ethical Reporting : Disclose conflicts of interest (e.g., commercial synthesis kits) and adhere to FAIR data principles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-bromo-2-methyl-7-nitro-2H-indazole
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5-bromo-2-methyl-7-nitro-2H-indazole

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